N-phenyl-N'-(3,4,5-trimethoxyphenyl)urea
Description
N-Phenyl-N'-(3,4,5-trimethoxyphenyl)urea is a urea derivative characterized by a phenyl group attached to one nitrogen atom and a 3,4,5-trimethoxyphenyl group on the adjacent nitrogen. The molecular formula is C₁₆H₁₈N₂O₄, with a molecular weight of 302.33 g/mol. Its structure includes three methoxy substituents at the 3-, 4-, and 5-positions of the phenyl ring, a configuration critical for biological activity .
This compound has garnered attention in anticancer research due to the 3,4,5-trimethoxyphenyl moiety, a pharmacophore shared with potent agents like combretastatin A-4 derivatives . Studies highlight its role in inhibiting cancer cell proliferation, particularly in gastric (MGC-803), colorectal (HCT-116), and breast (MCF-7) cancer lines, with IC₅₀ values <50 μM when the 3,4,5-trimethoxyphenyl group is retained .
Properties
IUPAC Name |
1-phenyl-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-13-9-12(10-14(21-2)15(13)22-3)18-16(19)17-11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHHJVLZMQAHTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N’-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of phenyl isocyanate with 3,4,5-trimethoxyaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:
C6H5NCO+C9H13NO3→C15H18N2O4
Industrial Production Methods
While specific industrial production methods for N-phenyl-N’-(3,4,5-trimethoxyphenyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N’-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
N-phenyl-N’-(3,4,5-trimethoxyphenyl)urea has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-phenyl-N’-(3,4,5-trimethoxyphenyl)urea involves its interaction with molecular targets such as tubulin, Hsp90, and TrxR. By binding to these targets, the compound can disrupt cellular processes, leading to anti-cancer effects . The trimethoxyphenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substitution Pattern and Antiproliferative Activity
The 3,4,5-trimethoxyphenyl group is a key determinant of potency. Comparisons with analogs bearing alternative substitution patterns reveal significant differences:
*TMP: Trimethoxyphenyl
Key Findings :
- Positional Isomerism : The 3,4,5-trimethoxyphenyl group confers superior activity compared to 2,4,5-substituted analogs in most cell lines, except MCF-7, where both isomers exhibit similar potency .
- Pharmacophore Necessity : Replacement of the 3,4,5-trimethoxyphenyl group with other aryl moieties (e.g., 4-chlorobenzyl, 4-nitrophenyl) abolishes antiproliferative activity, as seen in derivatives 14a–14d .
- Beyond Ureas : Myricetin derivatives incorporating 3,4,5-trimethoxyphenyl groups (e.g., compound 3c) show comparable or higher potency, suggesting the moiety’s versatility across scaffold types .
Herbicidal Activity
While primarily studied for anticancer effects, urea derivatives with 3,4,5-trimethoxyphenyl groups also display herbicidal activity. For example:
- Rape Inhibition : Compounds with 3,4,5-trimethoxyphenyl substituents show moderate activity against rape (Brassica napus), though weaker than analogs with 4-(trifluoromethyl)phenyl groups .
- Barnyard Grass: Activity against barnyard grass (Echinochloa crus-galli) is generally weak, highlighting selectivity dependent on substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
